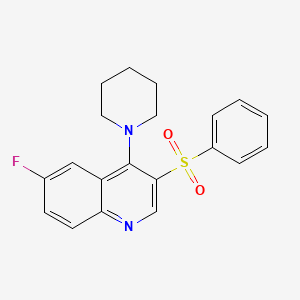

3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

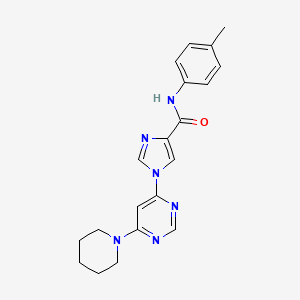

“3-(Benzenesulfonyl)-6-fluoro-4-(piperidin-1-yl)quinoline” is a compound that contains a quinoline core structure, which is a nitrogen-containing heterocycle, and a piperidine moiety . Quinoline and piperidine are both important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a microwave-assisted synthesis of a library of quinoline thiosemicarbazones endowed with a piperidine moiety was achieved via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides .Molecular Structure Analysis

The molecular structure of “this compound” would include a quinoline core structure and a piperidine moiety . The quinoline core structure is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Fluorescent Probes for DNA Detection

The novel synthesis of benzimidazo[1,2-a]quinolines, substituted with piperidine among other nuclei, has been accomplished using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by various spectroscopic techniques, have shown significant fluorescence emission intensity when bound to ct-DNA, suggesting their potential application as DNA-specific fluorescent probes (Perin et al., 2011).

Zinc Ion Fluorescent Probes

The synthesis of a fluorescent probe for Zn2+, incorporating benzenesulfonyl and hydroxyquinoline pendant groups, has been reported. This probe, and its benzenesulfonyl-caged derivative, exhibit enhanced fluorescence upon Zn2+ binding and show potential for practical detection of Zn2+ in sample solutions and living cells (Ohshima et al., 2010).

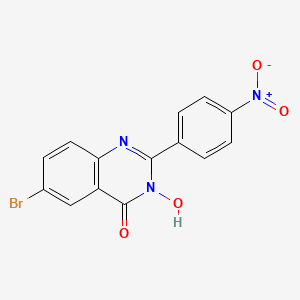

Anticancer Activity of Quinoline Derivatives

Quinoline compounds, characterized by a double-ring structure containing a benzene ring fused to pyridine, have shown effective anticancer activity. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, which have been examined for their anticancer activities and mechanisms of action (Solomon & Lee, 2011).

Corrosion Inhibition Properties

Quinoline derivatives have been widely used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This review article describes the effectiveness of quinoline-based compounds as corrosion inhibitors and their mechanisms of action (Verma et al., 2020).

pH and Metal Ion Sensitivity of Benzimidazo[1,2-a]quinolines

A study on the UV-Vis and fluorescence spectroscopic characterization of amino and diamino substituted benzimidazo[1,2-a]quinolines has been conducted to evaluate their chemosensor activity towards pH and metal ions. These compounds show significant differences in sensitivities and spectral responses, suggesting their potential as chemosensors and pH probes (Hranjec et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Piperidine derivatives, a class of compounds to which this molecule belongs, have been found to interact with a wide range of targets in the body . These targets often play significant roles in various biological processes and pathways .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Piperidine derivatives are known to influence a broad range of biochemical pathways, leading to various downstream effects .

Pharmacokinetics

Piperidine derivatives, in general, have been widely used in drug design due to their favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The activity of piperidine derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTIVTPIUPPXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)

![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/no-structure.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)